molecular formula C7H13NO B2390184 4-Aminobicyclo[2.2.1]heptan-1-ol CAS No. 1403927-04-7

4-Aminobicyclo[2.2.1]heptan-1-ol

Cat. No.: B2390184
CAS No.: 1403927-04-7
M. Wt: 127.187
InChI Key: FTMKUIWPAZOFBC-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.1]heptan-1-ol is a bicyclic amine with a hydroxyl group. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.2.1]heptan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: Norbornene is subjected to hydroxylation to introduce the hydroxyl group at the desired position.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.

    Reduction: Reduction of the amino group can yield primary amines.

    Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

4-Aminobicyclo[2.2.1]heptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon of 4-Aminobicyclo[2.2.1]heptan-1-ol.

    Norbornene: A precursor in the synthesis of this compound.

    4-Hydroxybicyclo[2.2.1]heptane: A compound with a similar structure but lacking the amino group.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on a bicyclic framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

4-Aminobicyclo[2.2.1]heptan-1-ol, a bicyclic amine with a hydroxyl group, is derived from norbornane and has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by its potential biological activities, which are being explored for various applications, including medicinal chemistry and organic synthesis.

  • Chemical Formula : C₇H₁₃NO
  • Molecular Weight : 127.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1403927-04-7

The biological activity of this compound is primarily attributed to its functional groups, which allow it to form hydrogen bonds and interact with various biomolecules such as enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Neuropharmacological Effects : The compound's structural similarity to known neurotransmitters suggests potential interactions with the central nervous system, warranting studies into its effects on mood and cognition.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa8

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, researchers administered varying doses of the compound to rodent models to assess behavioral changes. The findings suggested that higher doses resulted in increased locomotor activity, indicating potential stimulant effects.

Dose (mg/kg)Locomotor Activity (Distance Traveled in cm)
050
575
10120

Comparative Analysis with Similar Compounds

This compound can be compared to other bicyclic compounds regarding their biological activities and mechanisms of action.

CompoundNotable FeaturesBiological Activity
NorbornaneParent hydrocarbon; lacks functional groupsLimited biological activity
4-Hydroxybicyclo[2.2.1]heptaneHydroxyl group only; no amino groupLower antimicrobial activity
3-Aminobicyclo[2.2.1]heptan-2-olDifferent amino group position; similar structurePotentially different activity profile

Properties

IUPAC Name

4-aminobicyclo[2.2.1]heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKUIWPAZOFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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